Product packaging for myo-Inositol-2-d(Cat. No.:)

myo-Inositol-2-d

Cat. No.: B1161224
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

myo-Inositol-2-d is a deuterium-labeled stable isotope of myo-inositol, a fundamental cyclitol crucial for cellular physiology. In its standard form, myo-inositol is a key component of membrane phospholipids and serves as a precursor for vital second messengers, such as inositol phosphates and phosphatidylinositol phosphates, which are involved in critical signal transduction pathways for hormones like insulin . This deuterated analog is designed for use in metabolic research and biochemical studies where isotopic tracing is required. Its primary research value lies in tracking the uptake, distribution, and metabolic fate of inositols within biological systems using advanced analytical techniques like mass spectrometry. Researchers utilize this compound to elucidate intricate mechanisms in studies related to cellular signaling, insulin resistance, and lipid metabolism, areas where myo-inositol has demonstrated significant relevance . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.16

Synonyms

Cyclohexitol-d;  Dambose-d;  Inosital-d;  Inosite-d;  Inositene-d;  Inositina-d;  Inositol-d;  MI;  Mesoinosit-d;  Mesoinosite-d;  Mesoinositol-d;  Mesol-d;  Mesovit-d;  Myoinosite-d;  Nucite-d;  Phaseomannite-d;  Phaseomannitol-d;  Scyllite-d;  cis-1,2,3,5-trans-4,6-

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Myo Inositol 2 D

Historical Context of myo-Inositol Chemical Synthesis

The journey of myo-inositol synthesis began with its isolation from muscle extracts by Johanes Joseph Scherer in 1850. wikipedia.orgeuropeanreview.org Initially, its structural elucidation and synthesis were challenging due to the presence of nine possible stereoisomers. nih.gov Early synthetic strategies were often lengthy and lacked stereocontrol, relying heavily on classical resolution techniques to separate the desired isomers. pnas.org A significant portion of early research focused on the total synthesis of myo-inositol and its derivatives from various starting materials, including glucose and other carbohydrates. cdnsciencepub.comunimore.it

The development of synthetic routes has been driven by the crucial biological roles of myo-inositol and its phosphorylated derivatives as secondary messengers in cellular signaling pathways. europeanreview.orgnih.gov The demand for pure stereoisomers and specifically labeled analogs, including deuterated versions, spurred the evolution of more sophisticated and efficient synthetic methodologies. pnas.org Industrial production of myo-inositol has traditionally relied on the hydrolysis of phytate extracted from agricultural sources like corn and rice bran. wikipedia.org However, for the synthesis of isotopically labeled compounds like myo-Inositol-2-d, chemical and chemoenzymatic approaches are indispensable.

Over the years, the focus has shifted from simple total synthesis to highly regioselective and stereoselective methods. This has been crucial for accessing specific, less abundant inositol (B14025) isomers and for introducing isotopic labels at precise positions within the molecule. nih.gov The use of protecting group chemistry and the strategic functionalization of the inositol ring have been central to these advancements. semanticscholar.org These developments have paved the way for the targeted synthesis of complex derivatives, including deuterated analogs required for advanced biochemical and metabolic studies. nih.govrsc.org

Targeted Deuteration Methodologies for this compound

The synthesis of this compound requires precise methods for introducing a deuterium (B1214612) atom at the C-2 position. This is often challenging due to the similar reactivity of the multiple hydroxyl groups on the inositol ring.

Regioselective Deuterium Incorporation at the C-2 Position

Regioselective deuteration at the C-2 position of myo-inositol has been achieved through various innovative strategies. One notable method involves the use of myo-inositol 1,3,5-orthoesters as key intermediates. nih.gov Acid-catalyzed hydrolysis of these orthoesters, particularly those other than orthoformates, has been shown to exclusively yield 2-O-acyl myo-inositol products. nih.govacs.org This regioselectivity arises from the formation of a 1,2-bridged dioxolanylium ion intermediate. nih.gov

When this hydrolysis is conducted using a deuterated acid under anhydrous conditions, deuterium can be incorporated into the α-methylene group of the resulting alkyl ester at the C-2 position. nih.govacs.org For instance, treating myo-inositol 1,3,5-orthobutyrate with deuterated trifluoroacetic acid (TFA) leads to the formation of 2-O-C(O)CD₂CH₂CH₃-myo-inositol. acs.org This approach provides a valuable route to intermediates for deuterium-labeled synthetic analogs. nih.govacs.org

Another approach utilizes catalytic H-D exchange reactions. For example, using a Ru/C catalyst in the presence of D₂O has been shown to facilitate the regioselective exchange of hydrogen for deuterium. nih.gov It has been observed that equatorial hydrogen atoms, such as the one at the C-2 position, exchange more rapidly than axial ones under these conditions, allowing for targeted deuteration with high efficiency. nih.gov

Stereochemical Control in Syntheses of Deuterated Inositol Analogs

Maintaining stereochemical integrity during the synthesis of deuterated inositol analogs is paramount. The inherent meso nature of myo-inositol necessitates precise control over both stereochemistry and regiochemistry for the synthesis of most of its derivatives. rsc.org

One powerful strategy for achieving stereocontrol is the use of enzymatic desymmetrization. rsc.orgnih.gov For instance, the lipase (B570770) from Thermomyces lanuginosus, Lipozyme TL-IM®, can catalyze the enantioselective acetylation of meso-4,6-di-O-protected myo-inositol derivatives. rsc.orgrsc.org This enzymatic step allows for the differentiation of the enantiotopic 1- and 3-hydroxyl groups, providing a chiral building block for further modifications. rsc.org This methodology has been successfully applied to deuterated myo-inositol derivatives, yielding enantiomerically pure precursors for phosphatidylinositol phosphates (PtdInsPs) without loss of deuterium incorporation. rsc.org

Chemical methods also play a crucial role in stereochemical control. The synthesis of d-chiro-inositol adenophostin, for example, has been achieved using a convergent approach that couples a protected racemic myo-inositol derivative with a d-ribose (B76849) derivative. acs.org The intrinsic chirality of the d-ribose unit allows for the separation of diastereoisomers at a later stage, avoiding the need for early resolution of the inositol precursor. acs.org Such strategies, which leverage the stereochemistry of a chiral auxiliary, are instrumental in the synthesis of complex, stereochemically defined deuterated inositol analogs. capes.gov.br

Utilization of Specific Precursors for Deuterium Labeling

The choice of starting material is critical for the efficient synthesis of deuterated myo-inositol. A robust and efficient multi-gram synthesis of D₆-myo-inositol has been developed starting from quinol. rsc.org Quinol is an advantageous precursor because its deuterated analogs can be readily synthesized. rsc.org Treatment of quinol with D₂SO₄ in D₂O results in the efficient incorporation of deuterium. rsc.orgresearchgate.net

The resulting deuterated quinol can then be converted into deuterated myo-inositol through a series of chemical transformations, including oxidation and reduction steps. rsc.orgresearchgate.net For example, a synthetic route may involve the following steps:

Deuteration of quinol.

Oxidation with hydrogen peroxide and iodine.

Bromination.

Reduction with sodium borodeuteride (NaBD₄).

Acetylation and subsequent hydrolysis to yield D₆-myo-inositol. researchgate.net

This method allows for the large-scale production of highly enriched deuterated myo-inositol, which can then be used as a starting material for the synthesis of more complex deuterated derivatives. rsc.orgnih.gov

Another important precursor in the biosynthesis of myo-inositol is glucose-6-phosphate. wikipedia.orgnih.gov Studies using deuterated glucose-6-phosphates have been instrumental in elucidating the stereochemistry of the myo-inositol-1-phosphate synthase reaction. annualreviews.org While primarily used in biosynthetic studies, the principles of isotopic labeling from glucose precursors can inform chemoenzymatic strategies for preparing specifically deuterated inositols.

Synthesis of Deuterated myo-Inositol Phosphate (B84403) Derivatives

The phosphorylation of deuterated myo-inositol is a key step in producing probes for studying the metabolism and signaling of inositol phosphates.

Enzymatic and Chemoenzymatic Phosphorylation Approaches

Enzymatic and chemoenzymatic methods offer high selectivity and efficiency for the phosphorylation of deuterated myo-inositol derivatives. These approaches are particularly valuable for synthesizing complex molecules like phosphatidylinositol phosphates (PtdInsPs). nih.gov

A key strategy involves the enzymatic desymmetrization of a deuterated meso-myo-inositol derivative, followed by chemical phosphorylation steps. For example, a deuterated and protected myo-inositol core can be generated and then coupled with a phosphoramidite (B1245037) derived from a lipid chain to form a deuterated PtdInsP precursor. rsc.org This chemoenzymatic route is versatile and can be adapted to produce a range of saturated and unsaturated deuterated PtdInsP derivatives. nih.govrsc.org

Enzymes such as myo-inositol-3-kinase can be used to directly phosphorylate deuterated myo-inositol. nih.govnih.gov The activity of such kinases can be monitored in real-time using techniques like dynamic nuclear polarization (DNP) enhanced NMR spectroscopy, which benefits from the use of ¹³C- and deuterium-labeled substrates. nih.gov

Furthermore, chemoenzymatic strategies have been developed for the synthesis of specific inositol phosphates, such as D-myo-inositol 1,4,5-trisphosphate. nih.gov These methods often involve an initial enzymatic resolution of a racemic inositol derivative, followed by a series of chemical protection, phosphorylation, and deprotection steps. nih.gov For instance, lipase-catalyzed esterification can be used to resolve racemic 2,3-O-cyclohexylidene-myo-inositol, providing an optically pure precursor for the synthesis of the desired inositol trisphosphate. nih.gov

The combination of enzymatic selectivity and chemical synthesis provides a powerful toolkit for accessing a wide array of deuterated myo-inositol phosphate derivatives, which are invaluable for biochemical and biomedical research. beilstein-journals.orgresearchgate.net

Derivatization to Deuterated Inositol Polyphosphates (InsPs) and Pyrophosphates (PP-InsPs)

The synthesis of deuterated inositol polyphosphates (InsPs) and pyrophosphates (PP-InsPs) from a deuterated myo-inositol precursor is a critical step for creating internal standards and metabolic probes. These labeled molecules are instrumental in tracking the complex signaling pathways governed by InsPs and PP-InsPs. The primary strategy involves enzymatic or chemical phosphorylation of the deuterated myo-inositol ring.

Research has demonstrated that isotopically labeled myo-inositol, such as hexadeuterated ([D6]) or carbon-13 labeled ([¹³C₆]) myo-inositol, can serve as a substrate for a cascade of kinase enzymes to produce a variety of phosphorylated species. ucl.ac.ukrsc.org The process often begins with the synthesis of inositol hexakisphosphate (InsP₆), also known as phytic acid, which is a precursor for the more highly phosphorylated pyrophosphates. rsc.org

Enzymes such as inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) are pivotal in this derivatization. ucl.ac.uksemanticscholar.org For instance, IP6K phosphorylates InsP₆ to generate 5-diphosphoinositol pentakisphosphate (5-PP-InsP₅ or InsP₇). Subsequently, PPIP5K can further phosphorylate this product to yield 1,5-bis-diphosphoinositol tetrakisphosphate (1,5-[PP]₂-InsP₄ or InsP₈). rsc.org By using a deuterated myo-inositol starting material, a corresponding series of deuterated InsPs and PP-InsPs can be generated.

These deuterated derivatives are invaluable for studies utilizing mass spectrometry, where they serve as ideal internal standards for the precise quantification of their endogenous, non-deuterated counterparts in complex biological samples. oup.com The mass shift introduced by the deuterium atoms allows for clear differentiation between the standard and the analyte, ensuring accurate measurement. nih.gov Furthermore, metabolic labeling of cells with deuterated myo-inositol enables the tracing of its conversion into various InsPs and PP-InsPs, providing insights into their cellular metabolism and regulation. ucl.ac.uknih.gov

Table 1: Examples of Deuterated Inositol Polyphosphates and Pyrophosphates

Precursor Compound Derivatized Compound Common Abbreviation
myo-Inositol-dₓ myo-Inositol-dₓ hexakisphosphate InsP₆-dₓ
InsP₆-dₓ 5-diphosphoinositol-dₓ pentakisphosphate 5-PP-InsP₅-dₓ (InsP₇-dₓ)

Verification and Purity Assessment in Deuterated Compound Synthesis

The synthesis of deuterated compounds requires rigorous verification and purity assessment to ensure the correct isotopic incorporation and chemical structure. The presence of impurities or incompletely deuterated species can confound experimental results, particularly in sensitive quantitative assays. Therefore, the application of advanced analytical techniques is a non-negotiable step in the synthetic workflow.

Application of Advanced Analytical Techniques in Synthetic Chemistry

A suite of sophisticated analytical methods is employed to confirm the identity, isotopic enrichment, and purity of synthesized deuterated inositol derivatives. The choice of technique depends on the specific information required, from structural confirmation to precise quantification of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.

¹H NMR (Proton NMR) is used to determine the position and extent of deuteration. The substitution of a proton with a deuteron (B1233211) results in the disappearance or significant attenuation of the corresponding signal in the ¹H NMR spectrum. researchgate.net

¹³C NMR (Carbon-13 NMR) provides detailed information about the carbon skeleton of the inositol ring. In uniformly ¹³C-labeled compounds, which are often synthesized alongside deuterated analogues, ¹³C NMR is essential for tracking the metabolic fate of the carbon backbone. ucl.ac.uknih.gov The coupling patterns between adjacent ¹³C nuclei can confirm the integrity of the labeled molecule. nih.gov

³¹P NMR (Phosphorus-31 NMR) is particularly useful for analyzing the highly phosphorylated InsPs and PP-InsPs, allowing for the identification and differentiation of various phosphate and pyrophosphate groups attached to the inositol ring.

Mass Spectrometry (MS) is the primary tool for confirming molecular weight and assessing the degree of isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of myo-inositol. oup.com The sample is typically derivatized, for example by trimethylsilylation, to increase its volatility. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), allowing for the clear distinction between the deuterated standard and the endogenous compound. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing inositol polyphosphates directly from biological matrices. nih.gov This method separates the different phosphorylated species chromatographically before they enter the mass spectrometer. The use of tandem MS (MS/MS) involves selecting a specific precursor ion and fragmenting it to produce characteristic product ions, which provides an additional layer of specificity and confirmatory power. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a crucial separation technique, often coupled with MS, but also used with other detectors. For inositol phosphates, High-Performance Anion-Exchange Chromatography (HPAEC) is particularly effective, separating the highly charged molecules based on their affinity for the stationary phase. mdpi.com

These techniques, often used in combination, provide a comprehensive characterization of the synthesized deuterated compounds, ensuring their suitability for demanding research applications.

Table 2: Analytical Techniques for Verification and Purity Assessment

Analytical Technique Application in Deuterated Inositol Synthesis Key Findings
¹H NMR Structural confirmation, verification of deuterium incorporation site. Disappearance of proton signals at deuterated positions. researchgate.net
¹³C NMR Structural elucidation of the carbon backbone. Analysis of carbon framework and connectivity, especially in ¹³C-labeled analogues. ucl.ac.uk
³¹P NMR Analysis of phosphorylation state. Identification and differentiation of phosphate and pyrophosphate groups.
GC-MS Purity assessment and quantification of isotopic enrichment for myo-inositol. Confirms molecular weight and distinguishes between labeled and unlabeled species. oup.com
LC-MS/MS Sensitive and selective quantification of InsPs and PP-InsPs in complex mixtures. Separation and identification of different phosphorylated isomers and their deuterated counterparts. nih.gov

| HPLC/HPAEC | Separation of inositol phosphate isomers. | Resolution of complex mixtures of InsPs prior to detection. mdpi.com |

Advanced Analytical Methodologies Employing Myo Inositol 2 D

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Inositol (B14025) Research

NMR spectroscopy is a fundamental technique for elucidating molecular structure and dynamics. The introduction of deuterium (B1214612) in myo-inositol enhances various NMR applications, from determining the three-dimensional structure of biomolecules to tracing metabolic pathways.

Biomolecular NMR for Structural Elucidation

In the realm of structural biology, deuteration is a well-established strategy to simplify complex NMR spectra of large biomolecules like proteins. researchgate.net The presence of deuterium, which has a much smaller gyromagnetic ratio than a proton, reduces dipole-dipole relaxation, a major cause of line broadening in the spectra of large molecules. mdpi.com This results in sharper signals and improved spectral quality. mdpi.com While myo-Inositol-2-d itself is a small molecule, its use can be critical when studying its interaction with large proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor. nih.govscholaris.ca By selectively deuterating the inositol moiety, the NMR signals of the protein can be more clearly observed and assigned, facilitating the characterization of the binding site and conformational changes upon ligand binding. nih.gov Furthermore, deuteration can sometimes lead to changes in protein structure and function, a factor that needs to be considered during experimental design. mdpi.com

Quantitative 2D NMR Applications in Complex Biological Mixtures

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in separating and identifying individual components within complex biological mixtures like cell extracts or biofluids. nih.gov The use of this compound can aid in the unambiguous identification and quantification of inositol-containing metabolites. The deuterium label provides a unique spectral signature, distinguishing it from other closely related or overlapping signals in a crowded spectrum. For instance, in metabolomic studies of conditions like premature adrenarche, where myo-inositol levels are altered, deuterated standards can improve the accuracy of quantification. nih.gov The distinct chemical shift of the deuterium-bound carbon or the proton attached to it (if observed in specific 2D experiments) allows for more reliable integration and concentration measurements.

Deuterium NMR (D-NMR) for Tracing Metabolic Fates

Deuterium NMR (²H-NMR) directly detects the deuterium nucleus, offering a powerful method for tracing the metabolic fate of deuterated compounds like this compound. openmedscience.com By administering this compound to cells or organisms, researchers can follow its conversion into various downstream metabolites. eurisotop.com This approach provides dynamic information about metabolic fluxes and pathway activities, which cannot be obtained from static concentration measurements alone. eurisotop.com For example, a study on the regioselective opening of myo-inositol orthoesters utilized ²H-NMR to confirm the exchange of protons with solvent deuterium, providing mechanistic insights into the reaction. bath.ac.uk Although direct ²H detection can suffer from lower sensitivity and broader signals compared to proton NMR, it offers a clear background, as the natural abundance of deuterium is very low (0.015%). openmedscience.comnih.gov This makes it an excellent tool for tracking the specific metabolic pathways of inositol.

Probing Intramolecular Interactions via ¹H NMR Titrations

¹H NMR titrations are a classic method for studying molecular interactions. By monitoring the chemical shift changes of protons in a molecule upon the addition of a binding partner or a change in environmental conditions (like pH), one can determine binding affinities and map interaction surfaces. nih.govutwente.nl The use of this compound in such experiments can simplify the resulting spectra. The replacement of a proton with a deuteron (B1233211) at the C-2 position removes the corresponding signal from the ¹H NMR spectrum, which can help in assigning the remaining proton signals and interpreting the titration data more accurately. bath.ac.uk This is particularly useful when the C-2 proton signal overlaps with other resonances or is located in a crowded spectral region. NMR titration studies have been successfully used to identify key residues involved in the interaction between the IP3 receptor and its ligands. nih.gov

Mass Spectrometry (MS) Techniques for Deuterated Inositol Analysis

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. The use of deuterated internal standards is a gold standard in quantitative MS for improving accuracy and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying metabolites in complex biological matrices such as blood, urine, and tissue homogenates. nih.govnih.gov In this method, this compound, or more commonly a hexadeuterated myo-inositol ([²H₆]-myo-inositol), is used as an internal standard. nih.govsemanticscholar.org An internal standard is a compound that is added in a known quantity to samples and calibration standards. cerilliant.com Since the deuterated inositol is chemically identical to the endogenous analyte, it co-elutes during the liquid chromatography separation and experiences similar ionization effects in the mass spectrometer. cerilliant.com

However, due to the mass difference, the deuterated standard can be distinguished from the non-deuterated analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.govcerilliant.com For example, a validated LC-MS/MS method for myo-inositol quantification in human plasma and urine utilized [²H₆]-myo-inositol as the internal standard, demonstrating excellent linearity and reproducibility. nih.gov This approach allows for the reliable measurement of myo-inositol levels in various physiological and pathological states. nih.govrsc.org

Table 1: Key Analytical Techniques and the Role of this compound

Technique Application Role of this compound Key Findings/Advantages Citations
Biomolecular NMR Structural elucidation of protein-ligand complexes. Simplifies spectra, aids in signal assignment of the protein. Enables clearer observation of binding site and conformational changes. researchgate.netmdpi.comnih.govscholaris.ca
Quantitative 2D NMR Identification and quantification in complex mixtures. Provides a unique spectral signature for unambiguous identification. Improves accuracy of quantification in metabolomic studies. nih.gov
Deuterium NMR (D-NMR) Tracing metabolic pathways. Acts as a tracer to follow metabolic conversion. Provides dynamic information on metabolic fluxes and pathway activities. openmedscience.comeurisotop.combath.ac.uknih.gov
¹H NMR Titrations Studying molecular interactions. Simplifies spectra by removing a proton signal, aiding in data interpretation. Facilitates mapping of interaction surfaces and determination of binding affinities. nih.govbath.ac.ukutwente.nl
LC-MS/MS Quantification of metabolites in biological samples. Serves as an internal standard for accurate and precise quantification. Corrects for variations in sample preparation and instrument response, enabling reliable measurements. nih.govnih.govsemanticscholar.orgcerilliant.comrsc.org

High-Resolution Mass Spectrometry (HRMS) for Inositol Phosphate (B84403) Profiling

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the analysis of complex biological samples. In the context of inositol phosphate (InsP) profiling, this compound and other deuterated inositols are invaluable as internal standards. The use of these stable isotope-labeled standards allows for precise quantification by correcting for variations in sample preparation and instrument response. acs.orgresearchgate.net

The challenge in analyzing inositol phosphates lies in their high polarity, lack of a chromophore for UV detection, and the existence of numerous isomers. researchgate.netnih.gov HRMS, particularly when coupled with techniques like capillary electrophoresis (CE-MS), can overcome these challenges. ucl.ac.ukrsc.org The high mass accuracy of HRMS instruments, such as the Orbitrap, allows for the confident identification of different InsP species based on their exact mass, even in complex matrices. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural confirmation. nih.govnih.gov

The introduction of a known amount of a deuterated standard, like hexadeuterated myo-inositol ([²H₆]-myo-inositol), allows for ratiometric analysis against the endogenous, unlabeled analyte. acs.orgnih.gov This approach significantly improves the reliability and reproducibility of quantitative measurements of the various inositol phosphate isomers.

Table 1: Application of Deuterated Inositol in HRMS for Inositol Phosphate Analysis

Analytical TechniqueRole of Deuterated InositolKey FindingsReference
LC-MS/MSInternal Standard ([²H₆]-myo-inositol)Enables accurate quantification of endogenous myo-inositol in biological samples like rat brain tissue. acs.orgacs.org
CE-ESI-MSInternal Standard (¹³C-labeled myo-inositol)Allows for absolute quantification of inositol pyrophosphates (PP-InsPs) in mammalian cells. ucl.ac.ukacs.org
ESI-Orbitrap HRMSN/A (Study of unlabeled InsP₆)Characterized the complex fragmentation of myo-inositol hexakisphosphate, aiding in its identification. nih.govnih.gov

Stable Isotope Tracer-Mass Spectrometry (SIT-MS) for Flux Analysis

Stable Isotope Tracer-Mass Spectrometry (SIT-MS) is a powerful technique used to investigate metabolic pathways and determine the rates of metabolic reactions, known as flux analysis. frontiersin.orgisotope.com In this methodology, cells or organisms are supplied with a substrate labeled with a stable isotope, such as this compound or other deuterated/¹³C-labeled inositols. nih.govacs.org The labeled tracer is incorporated into downstream metabolites, and the pattern and extent of isotope enrichment are measured by mass spectrometry. frontiersin.org

This approach provides dynamic information about the synthesis, turnover, and interconversion of inositol and its phosphorylated derivatives. nih.govacs.org For instance, by incubating cells with hexadeuterated myo-inositol, researchers can track its uptake and subsequent conversion into various inositol phosphates, providing insights into the activity of specific metabolic pathways. nih.gov The use of asymmetrically labeled myo-inositol isotopomers in combination with MS analysis can even help distinguish between enantiomers in a complex mixture, a significant analytical challenge. acs.org

Recent advancements have integrated tracer-based metabolomics data into genome-scale metabolic networks, allowing for a more comprehensive understanding of metabolic fluxes on a systems level. biorxiv.org

Table 2: Research Findings using SIT-MS with Deuterated Inositol

Study FocusLabeled TracerAnalytical MethodKey FindingsReference
myo-Inositol uptake in neuronsHexadeuterated myo-inositolGC-MSDemonstrated a significantly increased rate of myo-inositol uptake in neurons from a mouse model for Down syndrome. nih.gov
Inositol phosphate metabolism¹³C-labeled myo-inositol isotopomersCE-MSUncovered a previously uncharacterized branch of human inositol phosphate metabolism and enabled detailed metabolic flux analyses. acs.org
General metabolic flux analysisStable isotope-labeled tracers (e.g., ¹³C-glucose)MS or NMRProvides quantitative data on metabolic pathway activity, reflecting cellular regulation at the endpoint. frontiersin.orgisotope.com

Chromatographic Separations of Deuterated Inositol and its Derivatives

Chromatography is an essential step in the analysis of inositols and their derivatives, allowing for their separation from complex biological matrices and from each other. The use of deuterated standards is crucial for accurate identification and quantification in these separation techniques.

Anion-Exchange Chromatography for Inositol Phosphates

Anion-exchange chromatography is a widely used and effective method for separating inositol phosphates based on their differing number of negatively charged phosphate groups. researchgate.netmdpi.com In this technique, a stationary phase with positively charged functional groups is used to retain the anionic inositol phosphates. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. researchgate.netnih.gov

This method can resolve inositol mono-, bis-, tris-, tetrakis-, pentakis-, and hexakisphosphates. researchgate.netresearchgate.net High-performance anion-exchange chromatography (HPAEC) coupled with detectors like post-column derivatization and UV detection or mass spectrometry provides a powerful tool for the detailed analysis of inositol phosphate profiles. researchgate.netthermofisher.com The use of deuterated inositol phosphate standards can aid in the identification and quantification of the separated isomers. While direct use of this compound is less common in the separation itself, its derivatives and other labeled inositol phosphates are critical for validating and quantifying the results of these separations. For example, after separation, the fractions can be dephosphorylated and the resulting inositol analyzed by GC-MS using a deuterated internal standard. nih.gov

Table 3: Anion-Exchange Chromatography for Inositol Phosphate Separation

Chromatographic SystemDetection MethodSeparation CapabilityReference
Dowex 1 resinBorate complexationResolved myo-, scyllo-, allo-, and muco-inositol. researchgate.net
HPAEC with gradient elutionUV detection after post-column derivatizationSeparated 35 inositol phosphates (excluding enantiomers) into 27 peaks. researchgate.net
Anion-exchange HPLCTandem Mass Spectrometry (MS/MS)Quantified myo-inositol mono- to hexakisphosphates in almonds. researchgate.net
Anion-exchange chromatographyGas Chromatography (GC)Separated inositol monophosphate to tetrakisphosphate, with subsequent quantification of myo-inositol. nih.gov

Chiral Chromatography for Resolution of Inositol Epimers

Inositol exists as nine different stereoisomers, or epimers, due to the different spatial arrangements of its hydroxyl groups. acs.orgmdpi.com Separating these epimers is a significant analytical challenge because they often have very similar physical and chemical properties. nih.gov Chiral chromatography is a specialized liquid chromatography technique designed to resolve stereoisomers.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or epimer, leading to different retention times and thus, separation. acs.orgrsc.org For instance, a chiral LC-MS/MS method has been developed to resolve myo-inositol from other endogenous epimers like d,l-chiro-, muco-, and scyllo-inositol, confirming the selectivity of quantitative procedures. acs.orgacs.org The development of such methods is crucial for accurately studying the distinct biological roles of each inositol epimer. The synthesis of enantiomerically pure deuterated inositol derivatives, verified by chiral HPLC, provides essential tools for these advanced analytical studies. rsc.orgrsc.org

Table 4: Chiral Chromatography for Inositol Epimer Resolution

Column TypeAnalytes SeparatedDetection MethodKey OutcomeReference
Chiral-AGPFour inositol epimersMS/MSResolved four epimers but did not separate myo-inositol from glucose. nih.gov
Chiral HPLCEnantiomers of a deuterated inositol derivativeHPLCConfirmed the enantiomeric excess (>99%) of a synthetically produced chiral deuterated inositol intermediate. rsc.orgrsc.org
Novel chiral LC methodmyo-inositol, d,l-chiro-inositol, muco-inositol, scyllo-inositolMS/MSSuccessfully resolved various endogenous inositol epimers, which is unprecedented in the literature to date for this combination. acs.orgacs.org

Biochemical Metabolism and Flux Studies Using Myo Inositol 2 D As a Tracer

Investigation of myo-Inositol De Novo Biosynthesis Pathways

The de novo synthesis of myo-inositol is a fundamental two-step process that begins with the conversion of glucose-6-phosphate. plos.orgvt.edu Tracing studies using deuterated compounds have been instrumental in understanding the enzymes and fluxes involved in this pathway.

myo-Inositol-3-phosphate synthase (MIPS), also known as myo-inositol-1-phosphate synthase, is the rate-limiting enzyme in inositol (B14025) biosynthesis, catalyzing the NAD+-dependent cyclization of D-glucose-6-phosphate (G-6-P) to myo-inositol-3-phosphate (I-3-P). plos.orguniprot.orgpnas.orgnih.gov The complex mechanism involves an oxidation, an intramolecular aldol (B89426) cyclization, and a subsequent reduction. researchgate.net

The stereochemistry of this reaction has been a subject of intense investigation. Feeding experiments using stereospecifically deuterated glucose, such as (6S)-D-[6-²H₁]- and (6R)-D-[6-²H₁]glucose, which are precursors in the pathway that can lead to labeled myo-inositol, have been crucial. For instance, studies on the MIPS ortholog Ari2 showed that the deuterium (B1214612) from (6S)-D-[6-²H₁]glucose was retained, while the deuterium from (6R)-D-[6-²H₁]glucose was not incorporated. researchgate.net This indicates that the enzyme specifically abstracts the pro-R proton at the C6 position of the substrate to initiate the cyclization. researchgate.net Such mechanistic details are vital for understanding the enzyme's function and for the development of specific inhibitors. The activity of MIPS is also known to be regulated by post-translational modifications like phosphorylation, which can be influenced by various cellular conditions. nih.govscience.gov

Inositol monophosphatase (IMPase) catalyzes the final step in de novo synthesis, dephosphorylating I-3-P to produce free myo-inositol. vt.eduwikipedia.org This enzyme is not only crucial for de novo synthesis but also for the recycling of inositol from the breakdown of inositol phosphates generated during signaling events. wikipedia.org IMPase lies at the convergence of these two pathways, making it a critical regulator of intracellular myo-inositol levels. wikipedia.orgnih.gov

Using deuterated myo-inositol as a tracer allows for the differentiation between these two sources of cellular inositol. By supplying cells with myo-Inositol-2-d and analyzing its incorporation into various inositol-containing compounds, researchers can quantify the relative contributions of the de novo synthesis pathway versus the recycling and uptake pathways. This is particularly important in studying conditions where inositol metabolism is perturbed. unimore.it IMPase itself is a homodimer that requires magnesium for its activity and is a target for therapeutic agents like lithium. guidetopharmacology.org

The metabolic flux, or the rate of turnover of molecules through a metabolic pathway, from glucose-6-phosphate (G-6-P) to myo-inositol can be quantified using stable isotope tracers. While this compound is used to trace the fate of the inositol molecule itself, tracers like [¹³C₆]glucose are used to follow the carbon backbone from glucose to inositol. plos.org

In these experiments, cells are cultured in a medium containing labeled glucose. The subsequent analysis of I-3-P and myo-inositol by mass spectrometry reveals the extent of ¹³C incorporation. This data allows for the calculation of the carbon flux into the de novo inositol synthesis pathway. plos.org Such studies have shown that factors regulating MIPS activity directly impact this flux. For example, in yeast, the deletion of the GSK3 homolog Mck1 resulted in a 50% decrease in MIPS activity and a correspondingly lower rate of [¹³C₆]glucose incorporation into inositol and its phosphate (B84403) precursor. plos.org Metabolic engineering studies in E. coli have further demonstrated that by redirecting G-6-P away from competing pathways like glycolysis and the pentose (B10789219) phosphate pathway, the carbon flux towards myo-inositol synthesis can be significantly enhanced. nih.govfrontiersin.org

Role of Inositol Monophosphatase (IMPase) in Recycling and Biosynthesis

Phosphoinositide and Inositol Phosphate Turnover Dynamics

Once synthesized or taken up by the cell, myo-inositol becomes the precursor for a vast family of signaling molecules, including phosphoinositides (PIs) and inositol polyphosphates (InsPs). This compound is an invaluable tool for studying the dynamic turnover of these molecules.

Phosphatidylinositol (PtdIns) is synthesized in the endoplasmic reticulum and serves as both a key structural component of cellular membranes and the precursor for all phosphorylated phosphoinositides. bham.ac.ukcambridge.org To trace its synthesis, cells are incubated with deuterated myo-inositol. The labeled inositol is incorporated into PtdIns, creating a distinct molecular species that can be quantified by mass spectrometry. nih.gov

These tracing experiments have revealed several key aspects of PtdIns metabolism:

Initial Synthesis : PtdIns is first synthesized with a wide variety of fatty acid combinations. nih.gov

Acyl Chain Remodeling : Newly synthesized PtdIns undergoes rapid remodeling, where the fatty acid at the sn-2 position is often exchanged for arachidonic acid, leading to the prevalence of the sn-1-stearoyl-2-arachidonoyl species (C38:4-PtdIns). cambridge.orgnih.govembopress.org

Recycling Pathway : During signaling events where phospholipase C (PLC) cleaves PtdIns(4,5)P₂, the resulting diacylglycerol (DAG) backbone can be selectively and rapidly re-used to synthesize new PtdIns, a process that helps maintain the specific C38:4 acyl chain composition. embopress.org

By comparing the isotopic enrichment in different PtdIns and lyso-PtdIns species over time, researchers can dissect the kinetics of synthesis and remodeling, concluding that mechanisms like selective transport and hydrolysis, rather than just acyl remodeling, are crucial for establishing the final membrane composition. nih.gov

Table 1: Isotopic Labeling to Trace PtdIns Synthesis and Turnover
Tracer MoleculePathway StudiedKey FindingPrimary Analytical Method
Deuterated myo-inositol (e.g., myo-d(6)-inositol)De novo PtdIns synthesisPtdIns is initially synthesized with diverse acyl chains before remodeling. nih.govElectrospray Ionization Mass Spectrometry (ESI-MS)
¹⁸O-waterPhosphate incorporation into PA and PIHelps distinguish between de novo synthesis and recycling pathways by tracing the phosphate group. embopress.orgMass Spectrometry (MS)
[³H]myo-inositolOverall phosphoinositide turnoverUsed to quantify the relative abundance and synthesis rates of PtdIns and its phosphorylated derivatives like PtdIns(4)P and PtdIns(4,5)P₂. molbiolcell.orgmdpi.comHigh-Performance Liquid Chromatography (HPLC)

The myo-inositol ring can be sequentially phosphorylated to generate a complex array of inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs), which are critical signaling molecules regulating a multitude of cellular processes. frontiersin.orgresearchgate.net The pathways governing their interconversion are intricate, involving numerous kinases and phosphatases. acs.org

Radiolabeling with tracers like [³H]myo-inositol is a classic and powerful technique to study the flux through these pathways. oup.com Cells are labeled with [³H]myo-inositol, and the various InsP and PP-InsP species are extracted and separated, typically using high-performance liquid chromatography (HPLC). oup.com The radioactivity in each separated peak corresponds to the amount of that specific isomer, allowing for quantification of their relative levels and turnover rates.

These tracing studies have been essential for:

Mapping Pathways : Elucidating the connections between different InsP species, for example, the synthesis of InsP₈ from InsP₆. frontiersin.orgacs.org

Identifying Regulatory Points : Pinpointing enzymes whose activity is crucial for maintaining the balance between different InsPs. For example, overexpression of the pyrophosphatase DDP1 in plants was shown to dramatically decrease the levels of InsP₇ and InsP₈. oup.com

Understanding Dynamic Turnover : Revealing that some phosphate groups, particularly the β-phosphates in PP-InsPs, undergo rapid, constitutive turnover even under stable nutrient conditions, highlighting the highly dynamic nature of this signaling system. acs.org

Table 2: Research Findings from InsP and PP-InsP Tracing Studies
Research FocusTracer UsedExperimental SystemKey Finding
Effect of pyrophosphatase overexpression[³H]myo-inositolArabidopsis thaliana plantsOverexpression of DDP1 significantly reduced InsP₇ and InsP₈ levels, demonstrating its role in PP-InsP metabolism. oup.com
Phosphate turnover kinetics¹⁸O-waterYeast (S. cerevisiae)Revealed highly dynamic and distinct turnover rates for phosphate groups on different InsP species, suggesting multiple, independently cycling pools. acs.org
Effect of phosphate starvation¹⁸O-waterYeast (S. cerevisiae)Phosphate starvation leads to lower ¹⁸O incorporation into inositol pyrophosphates, indicating reduced turnover under nutrient-limiting conditions. acs.org

Enzymatic Regulation of Inositol Phosphate Signaling Cascades (e.g., Phospholipase C, Inositol Kinases, Phosphatases)

The intricate network of inositol phosphate signaling is meticulously controlled by a host of enzymes, with phospholipase C (PLC), inositol kinases, and phosphatases playing central roles. The use of deuterated tracers like this compound provides a powerful tool to dissect the dynamics of these enzymatic processes.

Phospholipase C (PLC) is a pivotal enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane-bound phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgallenpress.commdpi.com This cleavage is a critical step in signal transduction, initiating a cascade of intracellular events. wikipedia.orgnih.gov IP3, being water-soluble, diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). mdpi.comnih.gov There are multiple isoforms of PLC, each with distinct regulatory mechanisms and subcellular distributions, allowing for a nuanced control of cellular signaling. wikipedia.orgnih.gov By incorporating this compound into the cellular pool of inositols, researchers can trace its conversion into various phosphatidylinositol species, including PIP2, and subsequently follow the deuterated IP3 generated upon PLC activation. This allows for a precise measurement of PLC activity and the flux through this signaling pathway under various physiological and pathological conditions.

Inositol kinases are a family of enzymes responsible for the sequential phosphorylation of the inositol ring, creating a diverse array of inositol polyphosphates (IPs) with specific signaling functions. nih.govmdpi.com For instance, inositol polyphosphate multikinase (IPMK) is a key enzyme in the synthesis of higher inositol phosphates like inositol 1,3,4,5,6-pentakisphosphate (IP5). mdpi.compnas.org Another important class is the inositol hexakisphosphate kinases (IP6Ks), which convert inositol hexakisphosphate (IP6) to pyrophosphorylated forms like 5-IP7. nih.gov These highly phosphorylated inositols are involved in a multitude of cellular processes, including gene transcription, DNA repair, and protein trafficking. nih.govmdpi.com Using this compound, the journey of the deuterated inositol can be tracked as it is progressively phosphorylated by these kinases, providing insights into the regulation and activity of these enzymes.

Inositol phosphatases act in opposition to kinases, removing phosphate groups from inositol phosphates and thereby terminating or modulating the signal. frontiersin.org Enzymes like PTEN (phosphatase and tensin homolog) and SHIP (SH2-containing inositol phosphatase) are crucial regulators of the phosphoinositide 3-kinase (PI3K) pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). frontiersin.orgresearchgate.net Inositol monophosphatase (IMPase) is another key phosphatase that recycles inositol monophosphates back to free inositol, ensuring a continuous supply for the synthesis of inositol-containing lipids and signaling molecules. core.ac.uk The use of this compound allows for the study of the dephosphorylation cascades, enabling researchers to quantify the rates of inositol phosphate turnover and understand how phosphatases contribute to the precise control of inositol signaling.

Table 1: Key Enzymes in Inositol Phosphate Signaling
Enzyme ClassSpecific Enzyme ExampleFunctionTracer Application with this compound
PhospholipasesPhospholipase C (PLC)Cleaves PIP2 into IP3 and DAG. wikipedia.orgallenpress.comTrace the formation of deuterated IP3 to measure PLC activity.
Inositol KinasesInositol Polyphosphate Multikinase (IPMK)Synthesizes higher inositol phosphates (e.g., IP5). mdpi.compnas.orgFollow the sequential phosphorylation of deuterated inositol.
Inositol Hexakisphosphate Kinase (IP6K)Converts IP6 to pyrophosphorylated forms (e.g., 5-IP7). nih.govTrack the formation of highly phosphorylated deuterated inositols.
Inositol PhosphatasesPTEN/SHIPDephosphorylate PIP3 to regulate the PI3K pathway. frontiersin.orgresearchgate.netMeasure the turnover rate of deuterated phosphoinositides.
Inositol Monophosphatase (IMPase)Recycles inositol monophosphates to free inositol. core.ac.ukQuantify the regeneration of deuterated myo-inositol.

Comparative Metabolic Studies with Other Inositol Isomers

Epimerization Pathways of myo-Inositol to D-chiro-Inositol

The conversion of myo-inositol to its epimer, D-chiro-inositol, is a crucial metabolic step, particularly in the context of insulin (B600854) signaling. mdpi.comegoipcos.com This transformation is catalyzed by a specific, insulin-dependent epimerase. egoipcos.comeuropeanreview.org The activity of this epimerase is tissue-specific and is stimulated by insulin. mdpi.com In insulin-sensitive tissues, the epimerase facilitates the conversion of myo-inositol to D-chiro-inositol, a process that can be compromised in states of insulin resistance. frontiersin.org Studies using radiolabeled myo-inositol have shown that the conversion rate to D-chiro-inositol is relatively low, around 9% in some tissues. mdpi.com The use of this compound as a tracer allows for a more detailed investigation of this epimerization pathway, enabling researchers to quantify the flux and regulation of this conversion under different metabolic conditions.

Differential Roles of Isomers in Specific Biochemical Processes

Myo-inositol and D-chiro-inositol, despite being structurally similar, play distinct and sometimes opposing roles in various biochemical processes. fertilityfamily.co.uknih.gov Myo-inositol is primarily involved in facilitating glucose uptake and utilization. egoipcos.comfertilityfamily.co.uk It serves as a precursor for the synthesis of inositol phosphoglycans (IPGs) that act as second messengers in insulin signaling, promoting the translocation of glucose transporters like GLUT4 to the cell membrane. mdpi.comegoipcos.com In contrast, D-chiro-inositol is more involved in glycogen (B147801) synthesis and storage. fertilityfamily.co.ukfertilityfamily.co.uk Tissues with high glycogen storage capacity, such as the liver and skeletal muscle, have higher concentrations of D-chiro-inositol. mdpi.com

In the context of ovarian function, myo-inositol enhances the expression of the follicle-stimulating hormone (FSH) receptor and aromatase, an enzyme crucial for estrogen synthesis. mdpi.comnih.gov Conversely, D-chiro-inositol appears to down-regulate aromatase and promote androgen synthesis in theca cells. mdpi.comnih.gov These differential roles highlight the importance of maintaining a specific physiological ratio of myo-inositol to D-chiro-inositol in different tissues. europeanreview.org The use of this compound allows for the tracing of its conversion to D-chiro-inositol and the subsequent incorporation of both deuterated isomers into different metabolic pathways, providing a clearer understanding of their distinct functions.

Table 2: Comparative Roles of myo-Inositol and D-chiro-Inositol
Featuremyo-InositolD-chiro-Inositol
Primary Role in Glucose MetabolismFacilitates glucose uptake and utilization. egoipcos.comfertilityfamily.co.ukPromotes glycogen synthesis and storage. fertilityfamily.co.ukfertilityfamily.co.uk
Effect on Ovarian FunctionEnhances FSH receptor and aromatase expression. mdpi.comnih.govDown-regulates aromatase and promotes androgen synthesis. mdpi.comnih.gov
Tissue DistributionHigher concentrations in tissues with high glucose consumption (e.g., brain, heart). egoipcos.comHigher concentrations in tissues with high glycogen storage (e.g., liver, muscle). mdpi.com

Subcellular Localization and Transport Mechanisms of this compound

Investigating Cellular Uptake Kinetics and Transporter Specificity in Research Models

The cellular uptake of myo-inositol is a critical process, as many cells, particularly neurons, cannot synthesize it and must acquire it from the extracellular environment. embopress.orgresearchgate.net This uptake is mediated by specific transporter proteins. The main transporters identified are the sodium/myo-inositol cotransporters (SMIT1 and SMIT2) and the H+/myo-inositol transporter (HMIT). researchgate.net These transporters exhibit different affinities and capacities for myo-inositol. For instance, in cultured mouse astrocytes, a high-affinity/low-capacity uptake system mediated by SMIT1 and a lower-affinity/higher-capacity system mediated by HMIT have been described. researchgate.net

Research using various cell lines, including mouse neuroblastoma and human retinoblastoma cells, has demonstrated that myo-inositol uptake is a saturable, Na+-dependent, and energy-dependent process, often involving both high- and low-affinity transport systems. nih.gov The use of deuterated this compound in these research models allows for precise kinetic studies of these transporters. By measuring the rate of uptake of the deuterated tracer, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for each transporter. Furthermore, competitive inhibition studies with other inositol isomers or related molecules can be performed to investigate the specificity of these transporters. For example, studies have shown that glucose can competitively inhibit myo-inositol uptake, suggesting they may share a common transport system. cdnsciencepub.com

Table 3: myo-Inositol Transporter Kinetics in Cultured Mouse Astrocytes
TransporterAffinity/CapacityKm (µM)Vmax (pmol/min per mg protein)
SMIT1/2High-affinity/Low-capacity16.7 ± 2.660.0 ± 3.0
HMITLower-affinity/Higher-capacity143 ± 36358 ± 60
*Data adapted from research on cultured mouse astrocytes.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-pY13ZRLfI5M0EJzJ9psiq6-Et_bIlEIbYjD66OFZ7dNzHOCxlFeCQjydVdhvZoRbaRh4Y7ebAiSe0_oWbGzotAg8Hifjci0ek6dwMSyTB_P1qpD8ENMv8KxSWUKI3LeVal9hvyU0k4AbskhQCJu_Nby2IAd1n_GcfO3aPhCznNAK7EALvoZlNYW7lRgoXHSKfDbOTmH-li3g91MchiphfihvmrEkiytiKk3IkzQ0YEWAsZCMD8uBWazTubw2QPancl4N_zl2HNiWoAJv75Ers8aoQsfGOw%3D%3D)]*

Tracing Intracellular Distribution of Deuterated Inositol Metabolites

Once inside the cell, myo-inositol and its metabolites are distributed among various subcellular compartments, where they perform specific functions. The deuterium label on this compound serves as a stable isotopic tracer that allows for the tracking of its intracellular journey and that of its metabolic products. Techniques like mass spectrometry can be employed to detect and quantify the deuterated species in different cellular fractions. nih.gov

For example, studies using radiolabeled myo-inositol in rat pancreatic islets have shown that the incorporation of myo-inositol into lipids occurs in the nuclear, mitochondrial, microsomal, and secretory granule fractions, with the most rapid incorporation observed in the secretory granules. nih.govdiabetesjournals.org Upon glucose stimulation, a significant decrease in lipid-bound myo-inositol was observed specifically in the secretory granule fraction, suggesting that the hydrolysis of phosphatidylinositol associated with insulin secretion is localized to these granules. nih.govdiabetesjournals.org Similarly, deuterated probes have been used to quantify endogenous phospholipids (B1166683) in different cellular compartments of MCF-7 cells. nih.gov The use of this compound in such studies would enable a more precise and detailed mapping of the subcellular distribution of inositol-containing molecules and their dynamic changes in response to various stimuli, providing valuable insights into the spatial organization of inositol metabolism and signaling.

Molecular and Cellular Investigations Utilizing Myo Inositol 2 D in Research Models

Elucidation of Signaling Pathways Mediated by Deuterated Inositol (B14025) Metabolites

Deuterated inositol analogues are instrumental in dissecting the complex and rapid signaling events mediated by inositol phosphates and phosphoinositides. Their application has provided a clearer picture of the synthesis, turnover, and function of these critical second messengers.

Studies on Inositol Trisphosphate (IP3) and Calcium Signaling

The canonical IP3 signaling pathway is fundamental to cellular communication, translating extracellular signals into intracellular calcium release. The pathway begins with the synthesis of phosphoinositides from myo-inositol, culminating in phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. nih.gov Upon receptor activation, phospholipase C (PLC) hydrolyzes PIP2 to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govresearchgate.net IP3 then diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), a versatile intracellular signal. researchgate.net

Investigating this pathway's dynamics is challenging due to the low abundance and rapid turnover of its components. Deuterated myo-inositol has been pivotal in overcoming this challenge. Researchers have developed robust, multi-gram syntheses of D6-myo-inositol, which serves as a precursor for creating a suite of deuterated phosphoinositide probes. rsc.orgrsc.org These stable isotope-labeled probes function as invaluable metabolic tracers and internal standards for mass spectrometry-based quantification. rsc.org By introducing these deuterated analogues to cells, scientists can precisely measure the endogenous pools of PIP2, the direct substrate for IP3 generation. This accurate quantification is essential for studying the flux and regulation of the IP3/Ca2+ signaling cascade in response to various stimuli, providing insights that would be difficult to obtain otherwise. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry have been employed to study the conformational dynamics and inhibition mechanisms of key enzymes in inositol phosphate (B84403) metabolism, such as inositol hexakisphosphate kinases (IP6Ks), which further regulate these signaling networks. researchgate.net

Analysis of Phosphoinositide-Mediated Membrane Trafficking and Endomembrane Function

Phosphoinositides (PIs) are not only signaling precursors but also key regulators of membrane identity and dynamics. Different phosphorylated forms of phosphatidylinositol act as molecular signposts on the surfaces of organelles, recruiting specific proteins to control processes like vesicle formation, endocytosis, and endomembrane trafficking.

The development of deuterated probes derived from D6-myo-inositol has been a significant breakthrough for studying these functions. rsc.orgresearchgate.net A key study demonstrated the synthesis of deuterated phosphatidylinositol-4-phosphate (B1241899) (PtdIns4P) and phosphatidylinositol-5-phosphate (B1243415) (PtdIns5P) derivatives. rsc.org These probes were delivered into human breast cancer (MCF-7) cells, allowing for the direct quantification of the corresponding endogenous phospholipids (B1166683) via liquid chromatography-mass spectrometry (LC-MS). rsc.org

The mass shift provided by the deuterium (B1214612) label allows the exogenous probe to be clearly distinguished from the endogenous lipid, even when the probe is in large excess. rsc.org This methodology enables researchers to:

Accurately measure the intracellular levels of specific, low-abundance PIs.

Trace the metabolic conversion and turnover of these lipids within the endomembrane system.

Analyze how PI levels change in response to cellular perturbations or in disease states.

Impact on Protein Phosphorylation and Regulatory Networks

Inositol-based lipids are central to activating numerous protein phosphorylation cascades that govern cell growth, proliferation, and survival. The phosphoinositide 3-kinase (PI3K) pathway is a prime example, where the phosphorylation of PtdIns(4,5)P2 generates PtdIns(3,4,5)P3, a potent docking site for kinases like Akt and PDK1, leading to their activation and the phosphorylation of a multitude of downstream targets.

Deuterated myo-inositol contributes significantly to the study of these regulatory networks. By enabling the synthesis of deuterated phosphoinositide probes, researchers can accurately quantify the levels of key lipids like PtdIns4P and PtdIns5P, which are precursors and components of these cascades. rsc.orgrsc.org This precise measurement allows for a more accurate correlation between the abundance of a specific signaling lipid and the activation state of downstream protein kinases.

Furthermore, hydrogen-deuterium exchange (HDX) mass spectrometry provides a direct method to study the enzymes within these networks. HDX-MS was used to probe the conformational changes in inositol hexakisphosphate kinase (IP6K) upon binding of an allosteric inhibitor. researchgate.net This analysis revealed the mechanism of inhibition, providing a template for developing selective drugs that target kinases within the inositol phosphate signaling system. researchgate.net These approaches, which rely on deuterium labeling, are crucial for mapping the intricate connections between inositol metabolism and the vast regulatory networks controlled by protein phosphorylation.

Functional Genomics and Proteomics in Response to Deuterated Inositol Perturbation

The integration of stable isotope labeling with high-throughput 'omics' technologies offers a powerful strategy to link metabolic changes to global shifts in gene expression and protein abundance. Deuterated myo-inositol is an ideal tool for these investigations.

Gene Expression Analysis in Inositol Auxotrophic Mutants

Inositol auxotrophs—cells unable to synthesize their own myo-inositol due to genetic mutations—are invaluable models for studying the impact of inositol availability on cellular function. nih.gov In organisms from yeast to humans, inositol depletion in auxotrophic cells triggers widespread changes in gene expression and can lead to cell death, highlighting its essential role. researchgate.netbiorxiv.org

The use of deuterated myo-inositol in these models allows for precise tracing of its metabolic fate and its effect on genetic regulatory networks. A study on different species of Mycoplasma, a bacterium that requires exogenous inositol, utilized deuterated myo-inositol-d6 (B118897) to track its uptake. ufrgs.br This research correlated the ability to utilize inositol with changes in the expression of genes related to metabolism and virulence. ufrgs.br

In another approach using yeast (Saccharomyces cerevisiae) auxotrophs, deuterium-labeled glycerol (B35011) was used in pulse-chase experiments to track the synthesis of specific lipid species. researchgate.net The study found that the synthesis of a particular phosphatidic acid species was directly correlated with the optimal expression of the INO1 gene, which is essential for myo-inositol synthesis and is tightly regulated by inositol levels. researchgate.net These studies exemplify how deuterated molecules can be used to connect the metabolism of inositol and related lipids directly to the regulation of gene expression.

Table 1: Selected Genes Regulated by Inositol Status in Research Models This table summarizes findings on genes whose expression is significantly altered in response to changes in intracellular inositol levels, as studied in auxotrophic models.

Gene/PathwayOrganism/Cell LineRegulation by Inositol DepletionResearch Focus
INO1 (MIPS)Saccharomyces cerevisiaeUpregulatedRegulation of de novo inositol synthesis. researchgate.net
ERK Signaling PathwayHuman (HEK293T)UpregulatedActivation of stress signaling cascades. researchgate.netbiorxiv.org
Amino Acid TransportHuman (HEK293T)UpregulatedCellular stress response and metabolic reprogramming. researchgate.net
Virulence-related genesMycoplasma hyopneumoniaeAlteredLink between inositol metabolism and pathogenicity. ufrgs.br

Proteomic Profiling in myo-Inositol-Treated Cell Lines

Proteomics, the large-scale study of proteins, reveals how cellular processes are altered at a functional level. Treating cell lines with myo-inositol can induce significant changes in the proteome, providing insight into its mechanisms of action. A study on the human prostate cancer cell line DU-145 used liquid chromatography-mass spectrometry (LC-MS) to create a proteomic profile following treatment with myo-inositol. nih.govnih.gov

The analysis revealed significant alterations in the expression of proteins involved in key cellular processes. nih.govnih.gov These findings indicate that myo-inositol modulates signaling pathways related to cancer progression.

Table 2: Selected Protein Alterations in DU-145 Prostate Cancer Cells Treated with myo-Inositol This interactive table details proteins identified through proteomic analysis that were significantly up- or downregulated following myo-inositol treatment. nih.govnih.gov

Protein NameRegulationPutative Function
Annexin A2SuppressedCytoskeletal regulation, membrane trafficking
Cofilin-1-ASuppressedActin filament dynamics, cytoskeletal regulation
Rho GTPase-activating proteinUpregulatedTumor suppression, regulation of Rho signaling
Apoptotic protease-activating factor 1 (APAF1)UpregulatedApoptosis, formation of the apoptosome
TNF receptor-associated factor 2 (TRAF2)UpregulatedSignal transduction in the TNF pathway, apoptosis

The use of deuterated myo-inositol is critical for advancing such proteomic studies. Stable isotope labeling techniques are the gold standard for accurate protein quantification in mass spectrometry. acs.org Deuterated myo-inositol and its derivatives can be used in several ways:

As Internal Standards: Deuterated phosphoinositide probes, synthesized from D6-myo-inositol, serve as ideal internal standards for the precise quantification of their endogenous counterparts, allowing for a more accurate correlation between signaling lipid levels and proteomic changes. rsc.org

For Metabolic Labeling: In principle, cells can be cultured with deuterated myo-inositol in a manner analogous to SILAC (Stable Isotope Labeling by Amino acids in Cell culture). acs.org This would incorporate the heavy isotope into the inositol-containing components of the cell, allowing for direct, ratiometric comparison of proteomes between different states (e.g., with and without a specific stimulus) and linking changes directly to inositol metabolism.

These applications underscore the indispensable role of deuterated myo-inositol in providing the quantitative accuracy needed to confidently identify and interpret changes in the proteome in response to inositol-related perturbations.

Enzyme Kinetic Studies and Mechanism of Action Investigation

Isotopically labeled substrates, including those with deuterium, are invaluable for probing enzyme mechanisms and reaction stereochemistry. Studies on the enzymes responsible for the biosynthesis of myo-inositol, such as 1L-myo-inositol-1-phosphate synthase (MIPS), have utilized deuterated and tritiated precursors to unravel the intricate steps of the catalytic cycle.

The MIPS-catalyzed conversion of D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate is the first committed step in myo-inositol biosynthesis. nih.govresearchgate.net This reaction involves an NAD+-dependent oxidation, an intramolecular aldol (B89426) cyclization, and a subsequent reduction. nih.govnih.gov Mechanistic studies using substrates labeled with hydrogen isotopes (deuterium and tritium) have been critical in confirming these steps. Research has shown that a hydrogen atom from the C-5 position of D-glucose 6-phosphate is transferred to NAD+ during the initial oxidation and is then stereospecifically returned to the inositol ring during the final reduction step. annualreviews.org

Specifically, experiments using D-[5-3H]glucose 6-phosphate as a substrate for MIPS from various sources, including rat testis and plant cell cultures, resulted in the formation of myo-[2-3H]inositol 1-phosphate. nih.gov This demonstrates a significant kinetic isotope effect, with the tritiated substrate reacting at a much slower rate than the unlabeled substrate. nih.gov This finding supports the involvement of the C-5 hydrogen of the glucose precursor in the reaction mechanism, which ultimately corresponds to the C-2 position of the myo-inositol product. nih.gov Further stereochemical studies using stereospecifically labeled D-glucose-6-P confirmed that the ring closure occurs with a retention of configuration at C-6 of the substrate. nih.govresearchgate.net

Kinetic investigations of inositol monophosphatase (IMPase), the enzyme that catalyzes the final step of de novo inositol synthesis by dephosphorylating inositol monophosphate, have also employed isotope effects. egoipcos.com Studies have measured solvent isotope effects on the enzyme's reaction velocity (V) and catalytic efficiency (V/Km), revealing that the hydrolysis of the phosphate ester is the rate-limiting step and is facilitated by acid-base catalysis. nih.gov While these studies did not use a deuterated substrate directly, the use of deuterated solvent (D₂O) provides mechanistic insight into proton transfer steps during catalysis. nih.gov

Table 1: Isotope Labeling Studies in Myo-Inositol Enzyme Mechanisms

Enzyme Labeled Substrate/Solvent Key Finding Reference
1L-myo-inositol-1-phosphate synthase (MIPS) D-[5-³H]glucose 6-phosphate Product is myo-[2-³H]inositol 1-phosphate; demonstrates a large kinetic isotope effect, confirming the mechanism. nih.gov
1L-myo-inositol-1-phosphate synthase (MIPS) Deuterated/Tritiated D-glucose 6-phosphate Hydrogen from C-5 of glucose is transferred to NAD⁺ and returned to the product. annualreviews.org
Inositol monophosphatase (IMPase) Deuterium Oxide (D₂O) Solvent isotope effects indicate that hydrolysis of the phosphate ester is rate-limiting. nih.gov

Future Directions and Emerging Research Avenues for Myo Inositol 2 D

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The use of myo-Inositol-2-d is becoming increasingly integral to multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of metabolic systems. By tracing the metabolic fate of deuterated inositol (B14025), researchers can gain a more comprehensive understanding of its roles.

Recent studies have highlighted the importance of myo-inositol in various metabolic pathways. For instance, metabolomics analyses have shown that myo-inositol levels can be significantly altered in response to various stressors and in different disease states. nih.govnih.gov The integration of these metabolomic findings with transcriptomic data can reveal how changes in myo-inositol metabolism are correlated with gene expression patterns. nih.gov For example, a study on colorectal cancer identified the myo-inositol degradation pathway as a significant feature in a specific molecular subtype, and this was correlated with the expression of particular genes. nih.gov This integrated approach provides a more complete framework for understanding the molecular underpinnings of complex diseases. nih.gov

Future research will likely focus on expanding these multi-omics approaches to a wider range of biological systems and conditions. By combining data from different "omics" layers, scientists can build more accurate models of metabolic networks and better understand how perturbations in inositol metabolism contribute to disease.

Development of Novel Deuterated Inositol Probes for Specific Biological Targets

The synthesis of novel deuterated inositol probes is a key area of development that promises to enhance our ability to study specific biological targets. nih.govresearchgate.netrsc.org These probes can be designed to interact with particular enzymes or binding proteins, allowing for more targeted investigations of inositol's functions.

A significant advancement in this area has been the development of synthetic routes to produce deuterated phosphatidylinositol phosphates (PtdInsPs). nih.govresearchgate.netrsc.org These molecules are crucial components of cell membranes and are involved in a wide array of signaling processes. nih.gov By using deuterated myo-inositol as a starting material, researchers have been able to create a series of deuterated PtdInsP derivatives. nih.govresearchgate.net These probes have been successfully used to quantify the levels of endogenous phospholipids (B1166683) in cells, providing a powerful tool for studying PtdInsP metabolism in both normal physiology and disease. nih.govresearchgate.net

The ability to create a diverse range of deuterated inositol probes opens up exciting possibilities for future research. These tools will be instrumental in dissecting the complex roles of different inositol-containing molecules in cellular processes such as membrane trafficking, receptor signaling, and cell proliferation. nih.gov

Advancements in Quantitative Isotopic Tracing and Computational Modeling

Quantitative isotopic tracing using this compound, coupled with computational modeling, is a powerful approach for dissecting metabolic pathways. This methodology allows for the precise measurement of metabolic fluxes and the development of predictive models of cellular metabolism.

Deuterium (B1214612) labeling has been effectively used to trace the metabolic fate of myo-inositol in various organisms. For example, studies in germinating beans have used per-C-deuterated myo-inositol to demonstrate the predominant role of the myo-inositol oxidation pathway in the biosynthesis of new cell walls. nih.gov Similarly, deuterium-labeled myo-inositol has been used as an internal standard for the accurate quantification of myo-inositol levels in human biological samples using gas chromatography-mass spectrometry. capes.gov.br

Computational modeling plays a crucial role in interpreting the data generated from isotopic tracing experiments. nih.govrsc.orgcore.ac.ukacs.orgaip.org By developing mathematical models of metabolic networks, researchers can simulate the flow of metabolites and predict how the system will respond to perturbations. rsc.org For instance, computational modeling has been used to investigate the conformational behavior of phosphatidylinositol in model membranes, providing insights into the orientation of the inositol headgroup. nih.gov The combination of quantitative isotopic tracing and computational modeling provides a robust framework for understanding the dynamics of inositol metabolism. acs.orgaip.org

Exploration of Undiscovered Biochemical Roles and Pathways in Specialized Cell Types

While the fundamental roles of myo-inositol are well-established, its specific functions in many specialized cell types remain to be fully elucidated. The use of this compound as a tracer can help uncover novel biochemical roles and pathways in these cells.

Research has begun to explore the role of myo-inositol in a variety of cell types and conditions. For example, studies have investigated its impact on chondrocytic differentiation, suggesting a potential role in cartilage homeostasis. oatext.com In the context of the nervous system, myo-inositol is known to be a key player in neurotransmitter signaling and osmoregulation. nih.govmdpi.com Furthermore, alterations in myo-inositol levels have been linked to various neurological and psychiatric disorders. wayne.edu

The application of deuterated inositol tracers in these specialized cellular contexts will be crucial for mapping out new pathways and understanding the tissue-specific functions of inositol. This will likely lead to new insights into a range of physiological processes, from development and differentiation to the pathology of various diseases.

Potential for Deeper Mechanistic Insights into Cellular Homeostasis and Stress Response

Myo-inositol and its derivatives are critically involved in maintaining cellular homeostasis and mediating responses to various forms of stress. wayne.edumdpi.comunimore.itresearchgate.net The use of this compound can provide deeper mechanistic insights into these fundamental processes.

Myo-inositol acts as an important osmolyte, helping cells to cope with changes in osmotic pressure. mdpi.comnih.gov It is also a precursor for signaling molecules that regulate a wide range of cellular activities, including responses to metabolic stress. unimore.itresearchgate.net For instance, under conditions of high glucose, the metabolism of myo-inositol is altered, which can contribute to the complications of diabetes. nih.gov In plants, myo-inositol has been shown to play a role in mitigating salt stress by acting as an osmotic regulator and a scavenger of reactive oxygen species. mdpi.com

Q & A

Q. How can machine learning enhance the predictive modeling of this compound interactions in complex biological systems?

  • Methodological Answer : Train neural networks on existing omics datasets (e.g., phosphoproteomics) to predict deuterium-dependent binding affinities. Validate models with in silico docking simulations (e.g., AutoDock Vina) and experimental mutagenesis of target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.